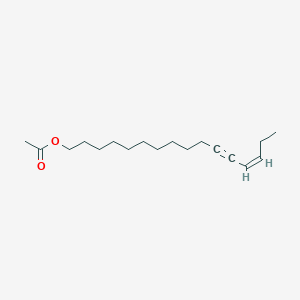

13Z-Hexadecen-11-ynyl acetate

Descripción

Contextualizing the Chemical Compound within Pheromone Chemistry

Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. In the intricate world of insect communication, sex pheromones are of paramount importance for reproduction. (13Z)-Hexadecen-11-ynyl acetate (B1210297) falls into this category, acting as a powerful attractant for males of specific moth species. researchgate.netmdpi.com

What makes this compound particularly interesting to chemists and ecologists is its conjugated en-yne moiety with a Z configuration, a structural feature that was once considered novel in the realm of insect pheromones. researchgate.netmdpi.com This specific arrangement of a double bond and a triple bond within the 16-carbon acetate chain is critical for its biological activity. The biosynthesis of such compounds and the specific receptors they target in insect antennae are active areas of investigation, providing insights into the evolution of chemical communication.

The table below provides a summary of the key chemical properties of (13Z)-Hexadecen-11-ynyl acetate.

| Property | Value |

| Molecular Formula | C18H30O2 |

| Molecular Weight | 278.43 g/mol |

| IUPAC Name | [(Z)-hexadec-13-en-11-ynyl] acetate |

| CAS Number | 78617-58-0 |

Data sourced from PubChem and Caltag Medsystems. nih.govcaltagmedsystems.co.uk

Historical Perspective on the Identification of (13Z)-Hexadecen-11-ynyl Acetate

The identification of (13Z)-hexadecen-11-ynyl acetate as a key sex pheromone component is a significant milestone in entomological research. It was first isolated from the pheromone glands of the female pine processionary moth, Thaumetopoea pityocampa. nih.govherts.ac.uk This discovery was the result of meticulous work involving the extraction of chemical signals from the insects, followed by sophisticated analytical techniques such as gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS) to determine its structure.

Following its identification, the synthesis of (13Z)-hexadecen-11-ynyl acetate was achieved, which was crucial for confirming its biological activity and for enabling further research. nih.govresearchgate.net Early syntheses focused on achieving high stereomeric purity, particularly of the Z-isomer, which was found to be the most active form. nih.gov These synthetic efforts paved the way for field trials to test the efficacy of the synthetic pheromone in attracting male moths. researchgate.net

Scholarly Significance and Research Trajectories

The discovery and synthesis of (13Z)-hexadecen-11-ynyl acetate have had a profound impact on both basic and applied research. From a fundamental perspective, it has expanded our understanding of the diversity of chemical structures that can function as pheromones. The presence of the en-yne system challenged previous assumptions about the typical structures of lepidopteran sex pheromones. researchgate.netmdpi.com

The primary research trajectory for this compound has been its application in integrated pest management (IPM) programs for processionary moths. These insects are significant pests of pine and oak trees in Europe and surrounding regions, causing severe defoliation and posing public health risks due to the urticating hairs of their larvae. researchgate.net Research has focused on using synthetic (13Z)-hexadecen-11-ynyl acetate in pheromone-baited traps for:

Monitoring: Tracking the distribution and population dynamics of pest species. nih.govfao.org

Mating Disruption: Releasing large quantities of the synthetic pheromone to confuse males and prevent them from locating females, thereby reducing reproduction.

Field trials have demonstrated the effectiveness of traps baited with synthetic (13Z)-hexadecen-11-ynyl acetate in attracting and capturing male processionary moths. nih.govnih.gov These studies have also highlighted the importance of factors such as trap design, lure concentration, and trap placement height for maximizing capture rates. fao.orgnih.gov

The table below lists some of the key insect species that utilize (13Z)-Hexadecen-11-ynyl acetate as a primary component of their sex pheromone.

| Species | Common Name | Family |

| Thaumetopoea pityocampa | Pine Processionary Moth | Notodontidae |

| Thaumetopoea processionea | Oak Processionary Moth | Notodontidae |

| Thaumetopoea wilkinsoni | Notodontidae |

Data sourced from various studies on processionary moth pheromones. researchgate.netmdpi.comresearchgate.net

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H30O2 |

|---|---|

Peso molecular |

278.4 g/mol |

Nombre IUPAC |

[(Z)-hexadec-13-en-11-ynyl] acetate |

InChI |

InChI=1S/C18H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h4-5H,3,8-17H2,1-2H3/b5-4- |

Clave InChI |

JMXCLEFVXYXEQH-PLNGDYQASA-N |

SMILES isomérico |

CC/C=C\C#CCCCCCCCCCCOC(=O)C |

SMILES canónico |

CCC=CC#CCCCCCCCCCCOC(=O)C |

Origen del producto |

United States |

Stereoselective Chemical Synthesis and Methodological Advances of 13z Hexadecen 11 Ynyl Acetate

Strategic Approaches to the Hexadecen-11-ynyl Acetate (B1210297) Scaffold

The assembly of the C16 carbon chain of 13Z-Hexadecen-11-ynyl acetate can be achieved through various strategic bond disconnections, leading to different synthetic pathways. These strategies are broadly categorized as linear or convergent, with further refinement based on the specific carbon fragments being coupled.

Convergent and Linear Synthesis Pathways

The synthesis of complex organic molecules like this compound can be approached through two primary strategies: linear and convergent synthesis.

A representative retrosynthetic analysis illustrating a convergent approach is shown below:

Figure 1: A general convergent retrosynthetic disconnection for this compound.

Utilization of C3+C6=C9 and C9+C3=C12 Coupling Schemes

While specific literature detailing a C3+C6=C9 followed by a C9+C3=C12 coupling scheme for the direct synthesis of this compound is not prevalent, this type of fragmented approach is a common strategy in pheromone synthesis. Such a strategy would involve the initial coupling of a C3 and a C6 unit to form a C9 intermediate. This C9 fragment would then be coupled with another C3 unit to construct a C12 backbone, which would subsequently be elaborated to the final C16 target.

This stepwise construction allows for the introduction of functionality at specific positions and can be advantageous for building complex carbon chains from smaller, readily available starting materials.

C10 + C3 + C3 Strategy in Total Synthesis

A more documented convergent strategy for analogous pheromones involves a C10 + C3 + C3 fragment coupling approach. In the context of this compound, this would conceptually involve the coupling of a C10 fragment, containing the acetate functionality, with a C3 unit to form the enyne core, followed by the addition of a final C3 unit.

A plausible retrosynthetic disconnection for this strategy is as follows:

Figure 2: A plausible C10 + C6 (derived from C3+C3) convergent approach.

Key Methodologies for Stereocontrol in this compound Synthesis

The biological activity of this compound is highly dependent on the Z-geometry of the double bond. Therefore, developing synthetic methods that provide high stereocontrol is of paramount importance.

Cross-Coupling Reactions for Stereospecific Introduction of Double Bonds

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively utilized in the synthesis of this compound. nih.gov These reactions often employ a transition metal catalyst, typically palladium, to couple an organometallic reagent with an organic halide or triflate.

One notable approach involves the carbocupration of acetylene (B1199291), followed by coupling with an appropriate 1-iodoalkyne. acs.org This method has been shown to produce the desired Z-isomer with high purity (98.8% Z). acs.org Another strategy involves the cross-coupling of a vinyl copper lithium species with an iodoalkyne.

Palladium-catalyzed cross-coupling reactions are particularly versatile for the stereospecific synthesis of the enyne moiety of this compound. The Sonogashira coupling, which involves the coupling of a terminal alkyne with a vinyl or aryl halide, is a prominent example.

A versatile and efficient synthesis of this compound has been reported that utilizes a palladium(0)-catalyzed cross-coupling reaction as a key step. nih.gov This methodology allows for the stereospecific introduction of the double bond. nih.gov In a specific example, the synthesis involves the coupling of a suitably protected 10-bromodecan-1-ol derivative with a terminal alkyne, followed by further functionalization and a final palladium-catalyzed coupling to introduce the Z-configured double bond.

The general scheme for a Sonogashira coupling in this context can be represented as:

Figure 3: General scheme of a Sonogashira coupling reaction.

The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and stereoselectivity.

| Catalyst System | Reactants | Product | Key Features |

| Pd(0)/Cu(I) | Terminal Alkyne, Vinyl Halide | Conjugated Enyne | Mild reaction conditions, good functional group tolerance. |

| Carbocupration/Coupling | Acetylene, Organocopper reagent, Iodoalkyne | (Z)-Enyne | High Z-stereoselectivity. acs.org |

Copper-Mediated Coupling Reactions (e.g., Carbocupration of Acetylene)

Copper-mediated coupling reactions are pivotal in the synthesis of complex organic molecules, including insect pheromones like (13Z)-hexadecen-11-ynyl acetate. A significant advancement in this area is the use of carbocupration of acetylene. This method allows for the stereospecific formation of dienes and en-ynes, which are common structural motifs in pheromones. researchgate.netresearchgate.netrsc.org

The carbocupration of acetylene involves the addition of an organocuprate reagent to acetylene, which results in a vinylcuprate intermediate. This intermediate can then be coupled with various electrophiles to construct the desired carbon skeleton with high stereoselectivity. For instance, the synthesis of (13Z)-hexadecen-11-ynyl acetate can be achieved by the coupling of a vinyl copper lithium species with an appropriate iodoalkyne. researchgate.netmdpi.com This approach has been shown to produce the target compound with high Z-purity (98.8%). researchgate.net

The general applicability of this methodology is demonstrated by its use in the synthesis of other pheromones, such as the navel orangeworm pheromone, hexadeca-11,13-dienal. researchgate.netrsc.org The reaction conditions are typically mild, and the yields are often good, making it a valuable tool for organic synthesis.

Table 1: Examples of Copper-Mediated Coupling Reactions in Pheromone Synthesis

| Pheromone Component | Key Reaction | Stereoselectivity | Reference |

| (13Z)-Hexadecen-11-ynyl acetate | Carbocupration of acetylene followed by coupling with an iodoalkyne | 98.8% Z-purity | researchgate.net |

| Hexadeca-11,13-dienal | Acetylene carbocupration | Highly stereospecific for Z,Z-dienes | researchgate.netrsc.org |

Stereoselective Reduction Techniques

The stereoselective reduction of alkynes is a critical step in the synthesis of many unsaturated pheromones, allowing for the controlled formation of either (Z)- or (E)-alkenes.

Nickel Phosphide (B1233454) (NiP-2) Catalysis

Nickel phosphide (NiP-2) has emerged as a catalyst of interest in various chemical transformations, including hydrogenation reactions. nih.gov While its primary applications have been explored in areas like hydrodesulfurization and hydrogen evolution reactions, the principles of its catalytic activity can be extended to the selective reduction of alkynes. mdpi.comrsc.orgmdpi.com The catalytic properties of nickel phosphide are attributed to the ensemble effect of nickel and phosphorus atoms on the catalyst surface. mdpi.com The phosphorus atoms can modify the electronic properties of the nickel sites, leading to altered adsorption and activation of the alkyne, which can influence the stereochemical outcome of the hydrogenation. By carefully controlling the reaction conditions and the composition of the nickel phosphide catalyst (e.g., Ni2P, Ni5P4, NiP2), it is possible to achieve selective semi-hydrogenation of an internal alkyne to a (Z)-alkene. nih.gov

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH4 or LAH) is a powerful reducing agent widely used in organic synthesis. byjus.comorganic-chemistry.orgmasterorganicchemistry.com For the stereoselective reduction of alkynes to trans-alkenes, dissolving metal reductions using sodium in liquid ammonia (B1221849) are typically employed. However, under specific conditions, LiAlH4 can be used to achieve the formation of cis- or trans-alkenes from propargylic alcohols. The reduction of an internal alkyne with LiAlH4 typically proceeds through a trans-addition of hydride, leading to the (E)-alkene. wikipedia.org The reaction is believed to involve the coordination of the aluminum to the triple bond, followed by the delivery of a hydride from the aluminate complex. The stereochemical outcome can be influenced by the solvent and the presence of other functional groups in the molecule. byjus.com

Table 2: Comparison of Stereoselective Alkyne Reduction Methods

| Reagent/Catalyst | Typical Stereochemical Outcome | Key Features |

| Nickel Phosphide (NiP-2) | Potentially (Z)-alkene | Tunable catalytic properties based on composition. |

| Lithium Aluminum Hydride (LiAlH4) | Typically (E)-alkene from internal alkynes | Powerful reducing agent; outcome can be substrate-dependent. |

| Lindlar's Catalyst | (Z)-alkene | Poisoned palladium catalyst for syn-hydrogenation. youtube.com |

| Sodium in Liquid Ammonia | (E)-alkene | Dissolving metal reduction leading to the more stable trans-isomer. youtube.com |

Wittig Olefination for Z-Configuration Establishment

The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds. organic-chemistry.org A key advantage of this reaction is the ability to control the stereochemistry of the resulting alkene, particularly for the synthesis of (Z)-alkenes. This is achieved through the use of non-stabilized ylides. organic-chemistry.orgyoutube.com

In the context of synthesizing (13Z)-hexadecen-11-ynyl acetate, a Wittig reaction can be employed to introduce the (Z)-double bond. This would involve the reaction of an appropriate aldehyde with a non-stabilized phosphorane. The non-stabilized ylide, typically bearing alkyl substituents, reacts with the aldehyde to form an oxaphosphetane intermediate. The subsequent decomposition of this intermediate preferentially yields the (Z)-alkene. organic-chemistry.org The formation of the less thermodynamically stable cis-isomer is a hallmark of reactions involving these reactive ylides. youtube.com

One synthetic strategy could involve the Wittig condensation of propylidentriphenylphosphorane with a suitable propargylic aldehyde to construct the characteristic conjugated en-yne moiety with the desired Z configuration. mdpi.com

Hydroboration-Protonolysis in En-yne Moiety Construction

Hydroboration is a versatile reaction in organic synthesis, most commonly known for the anti-Markovnikov hydration of alkenes and alkynes. masterorganicchemistry.com However, the hydroboration of alkynes followed by protonolysis (reaction with a proton source) offers a stereoselective route to cis-alkenes.

This methodology provides a highly stereoselective approach to the construction of the Z-configured double bond within the en-yne system of the target pheromone. researchgate.net

Novel Synthetic Routes and Intermediates

The development of new and efficient synthetic routes is crucial for the practical production of pheromones. Research in this area focuses on improving yields, reducing the number of steps, and utilizing readily available starting materials.

A versatile approach for the synthesis of (13Z)-hexadecen-11-ynyl acetate has been described that utilizes cross-coupling reactions as the key steps. researchgate.net This strategy offers an efficient and practical method for constructing the target molecule. Another reported synthesis starts from the commercially available 10-bromo-1-decanol, highlighting a practical entry point for the synthesis. mdpi.com

One notable synthetic strategy involves the use of 10-iododecanal, trimethylsilylacetylene, and (Z)-1-bromo-1-butene as key building blocks. researchgate.net This approach employs Sonogashira-Hagihara coupling and Brown's asymmetric synthesis to achieve the target structure.

The synthesis of the conjugated en-yne aldehyde, (Z)-13-hexadecen-11-ynal, has been reported with a high yield (95%) from its corresponding acetal (B89532) precursor through a simple hydrolysis step using oxalic acid dihydrate. mdpi.com This aldehyde serves as a key intermediate that can be subsequently reduced and acetylated to afford the final product, (13Z)-hexadecen-11-ynyl acetate.

Role of Mercury Derivatives in Alkyne Functionalization

The functionalization of alkynes is a cornerstone of many synthetic pathways leading to complex molecules like insect pheromones. Historically, organomercury compounds have played a role in these transformations. While not the most contemporary method due to toxicity concerns, the use of mercury derivatives of terminal alkynes has been a documented strategy in the synthesis of certain lepidopteran pheromones. This approach often involves the use of a mercury derivative of a terminal-alkyne ω-functionalized intermediate. researchgate.net Although direct application to this compound is not prominently featured in recent literature, the principle of using mercury derivatives to facilitate C-C bond formation in related pheromone syntheses provides a methodological backdrop to the evolution of synthetic strategies.

Synthesis via Terminal-Alkyne ω-Functionalized Intermediates

A more contemporary and widely adopted strategy for the synthesis of this compound involves the use of terminal-alkyne ω-functionalized intermediates. These are long-chain molecules that contain a terminal alkyne at one end and a functional group, typically a protected alcohol, at the other. This bifunctional nature allows for the sequential construction of the target molecule.

One successful approach involves a C10 + C3 + C3 strategy, starting from the commercially available 10-bromo-1-decanol. mdpi.com The key steps in this synthesis are:

Alkylation of a Lithium Alkyne: A terminal alkyne is treated with a strong base like lithium amide to form a lithium acetylide. This nucleophile then undergoes alkylation with a suitable electrophile.

cis-Wittig Olefination: An aldehyde is reacted with a phosphorous ylide (propylidenetriphenylphosphorane in this case) to form a cis (or Z) double bond with high stereoselectivity. mdpi.com

Another efficient method employs the carbocupration of acetylene. This is followed by a coupling reaction with an appropriate 1-iodoalkyne to construct the enyne system. This particular synthesis was reported to yield the final product with a high degree of stereochemical purity. researchgate.net

A versatile approach utilizing palladium-catalyzed cross-coupling reactions has also been described for the synthesis of this compound. researchgate.net This method highlights the power of modern organometallic chemistry in achieving high efficiency and selectivity.

Table 1: Selected Synthetic Approaches to this compound and Related Compounds

| Starting Material | Key Reactions | Intermediate(s) | Reported Purity/Yield | Reference |

| 10-bromo-1-decanol | Alkylation of lithium alkyne, cis-Wittig olefination | 11-Dodecyn-1-ol derivative | (Z)-13-hexadecen-11-ynal: 34.7% total yield | mdpi.com |

| Acetylene, 1-iodoalkyne | Carbocupration, Coupling reaction | Not specified | 98.8% Z purity | researchgate.net |

| 1,10-decanediol | Pd(0)-catalyzed cross-coupling | Alkyne and vinyl halide fragments | Not specified | researchgate.net |

Analytical Confirmation of Stereochemical Purity in Synthetic Products

The biological activity of a pheromone is intrinsically linked to its stereochemistry. Therefore, rigorous analytical confirmation of the stereochemical purity of synthetic this compound is paramount. Several analytical techniques are employed to determine the ratio of Z to E isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying isomers. While mass spectra of geometric isomers can be very similar, subtle differences in fragmentation patterns can be exploited. By analyzing the intensity ratios of specific diagnostic ion pairs, it is possible to characterize and quantify the double bond positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for stereochemical assignment.

¹H NMR Spectroscopy: The coupling constants (J-values) between the vinylic protons of the Z and E isomers are typically different, allowing for their distinction. The integration of the signals corresponding to each isomer in the ¹H NMR spectrum can be used to determine the E/Z ratio. researchgate.netresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY): These 2D NMR techniques can be used to detect through-space correlations between protons, which can help to confirm the geometry of the double bond. For equilibrating diastereomers, these experiments can provide qualitative information about the presence of each isomer. nih.gov

DFT Calculations of ¹H NMR Chemical Shifts: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the ¹H NMR chemical shifts of the different isomers. Comparing the calculated shifts with the experimental data can aid in the definitive assignment of the stereochemistry. mdpi.com

A reported synthesis of (Z)-13-hexadecen-11-ynyl acetate achieved a stereochemical purity of 98.8% Z, as confirmed by analytical methods. researchgate.net

Table 2: Analytical Methods for Stereochemical Purity Determination

| Analytical Technique | Principle of Differentiation | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Differences in retention times and mass spectral fragmentation patterns | Separation and quantification of isomers |

| ¹H NMR Spectroscopy | Differences in coupling constants and chemical shifts of vinylic protons | Determination of E/Z isomer ratio |

| NOESY/EXSY NMR Spectroscopy | Detection of through-space proton correlations and chemical exchange | Confirmation of isomer structure and detection of equilibrating mixtures |

| DFT Calculations | Prediction of NMR chemical shifts for different isomers | Aid in the assignment of stereochemistry |

Biosynthetic Pathways and Metabolic Transformations of 13z Hexadecen 11 Ynyl Acetate

Endogenous Production in Lepidopteran Species

13Z-Hexadecen-11-ynyl acetate (B1210297) is endogenously produced by several species of moths within the order Lepidoptera. It is most notably identified as the major, and often sole, component of the female sex pheromone in the pine processionary moth, Thaumetopoea pityocampa. nih.govnih.govresearchgate.net Its presence has also been suggested in related species such as T. wilkinsoni. mdpi.com This conjugated en-yne acetate is a novel structure among insect pheromones and plays a crucial role in attracting conspecific males for mating. mdpi.com The production of this pheromone is a key biological process for the reproductive success of these species.

Table 1: Lepidopteran Species Known to Produce 13Z-Hexadecen-11-ynyl Acetate

| Species Name | Common Name | Family | Role of Compound |

|---|---|---|---|

| Thaumetopoea pityocampa | Pine Processionary Moth | Thaumetopoeidae | Major sex pheromone component nih.govresearchgate.net |

| Thaumetopoea wilkinsoni | Thaumetopoeidae | Key sex pheromone candidate mdpi.com |

Role of Pheromone Biosynthesis Activating Neuropeptides (PBAN) in Pheromone Glands

The production of sex pheromones, including this compound, is not continuous but is tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.org PBAN belongs to a family of neurohormones characterized by a C-terminal FXPRLamide motif. nih.govfrontiersin.org In female moths, PBAN is released from the subesophageal ganglion into the hemolymph, typically during the scotophase (dark period), which coincides with the time of pheromone release. wikipedia.orgnih.gov

The mechanism of action involves PBAN binding to a specific G-protein coupled receptor (PBAN-R) on the membrane of pheromone gland cells. nih.govphoenixpeptide.com This binding event triggers a signal transduction cascade that leads to an increase in intracellular calcium levels. wikipedia.org The elevated calcium concentration, in turn, activates or up-regulates the key enzymes responsible for the final steps of the pheromone biosynthetic pathway. wikipedia.orgnih.gov In studies on Thaumetopoea species, it has been demonstrated that PBAN activates the biosynthetic pathway downstream of the dienoate intermediate, playing a critical role in the formation of the final enyne acetate product. nih.gov

Enzymatic Processes in Hexadecen-11-ynyl Acetate Formation

Research comparing different Thaumetopoea species suggests the following enzymatic steps:

Desaturation: The pathway begins with saturated fatty acids and involves the introduction of double bonds by specific desaturase enzymes. In the case of the processionary moths, (Z)-11 and (Z)-13 desaturations occur. nih.gov

Acetylenase Activity: A crucial step in the biosynthesis of this specific compound is the formation of the C11 triple bond. This is catalyzed by a Δ11-acetylenase, an enzyme that appears to be present in enyne-producing species like T. pityocampa but absent in closely related species that produce diene pheromones. nih.gov

Reduction: Following the desaturation and acetylenase steps, the carboxylic acid group of the intermediate is reduced to an alcohol. This reduction is believed to be carried out by a reductase that is specific to the enynoate precursor, ensuring that only the correct intermediate is converted to the final alcohol. nih.gov

Acetylation: The final step is the esterification of the resulting (Z)-13-hexadecen-11-yn-1-ol with an acetyl group to form the active pheromone, this compound. nih.gov

Precursor Identification and Elucidation of Biosynthetic Intermediates

The biosynthetic pathway of this compound originates from a common saturated fatty acid. Mass labeling experiments have identified palmitic acid (a C16 fatty acid) as the primary precursor for sex pheromone biosynthesis in Thaumetopoea species. nih.gov

From this initial precursor, a series of intermediates are formed. Key identified intermediates in the pathway leading to this compound include:

11-Hexadecynoic acid: An intermediate formed along the pathway. nih.gov

(Z)-13-Hexadecen-11-ynoic acid: This is the direct acidic precursor to the final pheromone. nih.gov Administration of this compound to the pheromone glands of related moth species can lead to the production of this compound, demonstrating its role as a late-stage intermediate. nih.gov

The elucidation of these intermediates has been crucial for understanding the precise steps and enzymatic machinery involved in the construction of this unique enyne pheromone.

Comparative Biosynthesis Across Thaumetopoea Species

Comparing the biosynthetic pathways within the Thaumetopoea genus reveals key divergences that lead to different final pheromone components. The primary comparison has been between T. pityocampa, which produces the enyne acetate (this compound), and T. processionea (the oak processionary moth), which produces a diene acetate, (11Z,13Z)-hexadecadienyl acetate. nih.gov

Both species utilize palmitic acid as the initial precursor and employ (Z)-11 and (Z)-13 desaturases. nih.gov The critical divergence in their pathways occurs after the formation of the dienoate intermediate.

In T. pityocampa , a Δ11-acetylenase is present, which converts a double bond at the C11 position into a triple bond, leading down the path to the enyne structure. This is followed by the action of an enynoate-specific reductase and subsequent acetylation. nih.gov

In T. processionea , this Δ11-acetylenase activity is absent. Therefore, the diene intermediate is not converted into an enyne. Instead, it is directly reduced and acetylated to form (11Z,13Z)-hexadecadienyl acetate. nih.gov

This enzymatic difference is the primary rationale for the variation in the sex pheromones produced by these two groups of moths. nih.gov Supporting this hypothesis, experiments have shown that when T. processionea is supplied with the enyne precursor, (Z)-13-hexadecen-11-ynoic acid, it is capable of reducing and acetylating it to produce this compound upon stimulation with PBAN, even though it does not produce this compound naturally. nih.gov

**Table 2: Comparative Biosynthesis in *Thaumetopoea***

| Feature | T. pityocampa (Enyne Producer) | T. processionea (Diene Producer) | Citation |

|---|---|---|---|

| Primary Precursor | Palmitic Acid | Palmitic Acid | nih.gov |

| Desaturation Steps | (Z)-11 and (Z)-13 desaturation | (Z)-11 and (Z)-13 desaturation | nih.gov |

| Key Enzyme | Δ11-Acetylenase present | Δ11-Acetylenase absent | nih.gov |

| Key Intermediate | (Z)-13-hexadecen-11-ynoic acid | (11Z,13Z)-hexadecadienoate | nih.gov |

| Final Pheromone | This compound | (11Z,13Z)-hexadecadienyl acetate | nih.gov |

Biological Activity and Mechanisms of Action of 13z Hexadecen 11 Ynyl Acetate As a Semiochemical

Chemosensory Reception and Olfactory System Interactions

The detection of 13Z-hexadecen-11-ynyl acetate (B1210297) by male moths is a highly sensitive and specific process that begins at the peripheral olfactory system, located in the antennae. This process involves the detection of the pheromone molecule by specialized proteins and neuronal receptors.

Electroantennographic Detection (EAD) Studies

Electroantennography (EAG) is a technique used to measure the total electrical response of the olfactory receptor neurons on an insect's antenna to a given odorant. Studies on Thaumetopoea pityocampa have utilized EAD to confirm the sensitivity of male moth antennae to 13Z-hexadecen-11-ynyl acetate. These studies have demonstrated that the male antennae exhibit a significant electrical response when stimulated with this compound, indicating its role as a potent olfactory stimulant.

Further research into the molecular components of this detection has identified pheromone-binding proteins (PBPs) in the sensory hairs and antennal branches of male T. pityocampa. Photoaffinity labeling experiments using a tritium-labeled analogue of the pheromone revealed a specific 15-kDa PBP in the male sensory hairs that binds to this compound. nih.gov This binding protein is thought to be responsible for capturing the hydrophobic pheromone molecules from the air and transporting them to the olfactory receptor neurons.

Identification of Specialist Receptor Cell Types

Single-cell recording experiments have provided a deeper understanding of the neuronal basis for the specific detection of this compound. These studies have identified two distinct types of specialist receptor cells within the trichoid sensilla on the antennae of male T. pityocampa. researchgate.net

One type of receptor cell is highly tuned to this compound, showing a strong and specific response to this compound. This specificity ensures that the male moth can detect the primary pheromone component of its own species with high fidelity. The second type of receptor cell is tuned to (Z,Z)-11,13-hexadecadienal and (Z)-13-hexadecen-11-ynal, which are major pheromone components of other, related moth species. researchgate.net This second cell type functions as an interspecific inhibitor receptor, helping to prevent cross-attraction and ensuring reproductive isolation.

Behavioral Elicitation in Target Organisms

The detection of this compound by the male moth's olfactory system triggers a cascade of behavioral responses that are crucial for successful reproduction.

Sex Attractant Function in Male Moths (e.g., Thaumetopoea pityocampa)

This compound is the major, and likely the only, component of the female-produced sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. mdpi.comnih.gov Its primary function is to attract conspecific males for mating. The release of this pheromone by virgin females is a key element in the reproductive strategy of this species. purdue.edu

The potent attractive nature of this compound has been extensively documented through field trials. pherobase.comresearchgate.net Synthetic this compound has been successfully used in pheromone traps for monitoring and controlling populations of T. pityocampa. mdpi.comdoctorpino.esferrovial.com These traps are a cornerstone of integrated pest management programs for this significant forest pest. mdpi.comferrovial.com The number of male moths captured in these traps provides a reliable indication of the local population density. researchgate.net

Wind Tunnel Bioassays and Behavioral Responses

Wind tunnel bioassays provide a controlled environment to study the behavioral responses of insects to olfactory cues. For Thaumetopoea pityocampa, these assays have been instrumental in dissecting the behavioral sequence elicited by this compound.

Studies have shown that exposure to this pheromone induces a characteristic upwind flight in male moths, a behavior aimed at locating the source of the pheromone. researchgate.netnih.gov The behavioral sequence typically involves taking flight, oriented flight towards the pheromone source, and landing in close proximity to it. The stereoisomeric purity of the synthetic pheromone is important, although a mixture with a small percentage of the (E)-isomer can elicit similar attraction responses. nih.gov

| Behavioral Response | Eliciting Stimulus | Reference |

| Upwind flight | This compound | researchgate.netnih.gov |

| Source location | This compound | nih.gov |

Structure-Activity Relationship Studies of this compound Analogs

To understand the structural features of this compound that are critical for its biological activity, researchers have synthesized and tested various analogs. These studies involve modifying specific parts of the molecule, such as the acetate group or the enyne system, and then evaluating the behavioral responses of male moths to these modified compounds.

In field tests with Thaumetopoea pityocampa, several key findings have emerged:

Modification of the Acetate Group: Replacing the acetate with a propionate (B1217596) ester resulted in a synergistic effect, enhancing the attraction of male moths. Conversely, replacement with a trifluoroacetate (B77799) ester decreased the pheromone's activity. The formate (B1220265) analog showed variable effects depending on the lure's composition. nih.gov

Modification of the Enyne System: Epoxidation of the double bond in the enyne system also led to a synergistic effect. nih.gov Formal reduction of the enyne to an acetylene (B1199291) retained some biological activity. nih.gov However, substitution with fluorine at the olefinic site decreased the pheromone's action. nih.gov

Hydrolysis Products: The corresponding alcohols, resulting from the hydrolysis of the acetate group in both the original pheromone and its acetylene analog, acted as inhibitors, reducing the attraction of male moths. nih.gov

| Analog of this compound | Modification | Biological Activity in T. pityocampa | Reference |

| Propionate ester | Acetate group replaced with propionate | Synergistic | nih.gov |

| Trifluoroacetate ester | Acetate group replaced with trifluoroacetate | Decreased activity | nih.gov |

| Formate ester | Acetate group replaced with formate | Variable effect | nih.gov |

| Epoxy derivative | Epoxidation of the double bond | Synergistic | nih.gov |

| Acetylene analog | Reduction of the enyne to an acetylene | Retained activity | nih.gov |

| Fluorinated analog | Fluorine substitution at the olefinic site | Decreased activity | nih.gov |

| Alcohol of the pheromone | Hydrolysis of the acetate group | Inhibitory | nih.gov |

| Alcohol of the acetylene analog | Hydrolysis of the acetate group | Inhibitory | nih.gov |

Impact of Isomeric Purity on Biological Activity

The biological activity of this compound is highly dependent on its isomeric purity. The naturally occurring and biologically active form is the Z-isomer. Field trials have demonstrated that the presence of the E-isomer can significantly diminish the attractiveness of the pheromone to male Thaumetopoea pityocampa moths. Formulations containing as little as 3% to 10% of the E-isomer showed a marked decrease in activity when compared to lures prepared with the pure Z-isomer. This indicates that the spatial arrangement of the atoms around the double bond is critical for the molecule to bind effectively to the specific olfactory receptors of the male moth. The high stereospecificity of the insect's detection system ensures that only the correct signal, indicative of a conspecific female, elicits a behavioral response, thereby maintaining reproductive isolation.

Synergistic and Antagonistic Effects of Structural Modifications

Modifications to the structure of this compound can lead to either synergistic or antagonistic effects on its biological activity. Synergists are compounds that, when combined with the primary pheromone, enhance the behavioral response, while antagonists have the opposite effect, reducing or inhibiting the response.

Research has shown that certain structural analogs can act as synergists. For instance, the propionate ester analog, where the acetate group is replaced by a propionate group, has been found to increase the activity of the primary pheromone in field tests. Similarly, an epoxy derivative, formed by the epoxidation of the double bond in the parent compound, also exhibited synergistic activity.

Conversely, other modifications can act as antagonists. A trifluoroacetate ester analog significantly decreased the pheromonal action. Likewise, the substitution of a fluorine atom at the olefinic site resulted in a compound that was antagonistic to the natural pheromone. These findings highlight the sensitivity of the moth's olfactory system to subtle changes in the pheromone's molecular structure.

Investigation of Acetate and En-yne Moiety Modifications

The acetate and the en-yne functionalities are crucial components of the this compound molecule, and modifications to these moieties have been a subject of investigation to understand their role in biological activity.

Acetate Moiety Modifications: As mentioned previously, altering the acetate group can have significant consequences. The replacement with a propionate group resulted in a synergistic effect, suggesting that while the ester function is important, some variation in its size is tolerated and can even be beneficial. However, the introduction of a trifluoroacetate group led to antagonism, indicating that the electronic properties of the ester are also critical for proper receptor interaction. The formate analog has shown variable effects depending on the specific composition of the lure it is mixed with. Furthermore, the corresponding alcohols, resulting from the hydrolysis of the acetate, were also found to retain some level of activity.

En-yne Moiety Modifications: The conjugated en-yne system is a distinctive feature of this pheromone. Formal reduction of the en-yne to an acetylene was found to retain biological activity, suggesting that the triple bond is a key element for receptor recognition. This is further supported by the fact that the conjugated en-yne moiety with a Z configuration is a relatively new and specific structure found in the pheromones of several Thaumetopoea species.

The table below summarizes the effects of various structural modifications on the biological activity of this compound.

| Modification Type | Specific Modification | Effect on Biological Activity |

| Isomeric Change | Presence of E-isomer | Antagonistic |

| Acetate Moiety | Propionate Ester | Synergistic |

| Trifluoroacetate Ester | Antagonistic | |

| Formate Ester | Variable | |

| Corresponding Alcohol | Retains Activity | |

| En-yne Moiety | Fluorine substitution at olefin | Antagonistic |

| Epoxidation of olefin | Synergistic | |

| Reduction to acetylene | Retains Activity |

Neurophysiological Underpinnings of Pheromone Perception

The perception of this compound by male moths is a complex neurophysiological process that begins at the peripheral sensory organs and is processed in the central nervous system. The male moth's antennae are adorned with specialized hair-like structures called sensilla trichodea, which house the olfactory receptor neurons (ORNs) responsible for detecting pheromone molecules.

Single-cell recording experiments on Thaumetopoea pityocampa have revealed the presence of at least two types of specialist receptor cells within these sensilla. wikipedia.org One type of ORN is specifically tuned to detect this compound, firing action potentials upon binding with this molecule. wikipedia.org This high degree of specificity ensures that the male moth can detect the faint plumes of the female's pheromone from a distance.

Interestingly, a second type of ORN has been identified that does not respond to the primary pheromone but is instead tuned to (Z,Z)-11,13-hexadecadienal and (Z)-13-hexadecen-11-ynal, which are major pheromone components of other, closely related Thaumetopoea species. wikipedia.org This second neuron acts as an interspecific inhibitor receptor cell. Its activation by the pheromones of other species would likely inhibit the male's response, preventing cross-attraction and reinforcing reproductive isolation.

Once the ORNs are activated, they send electrical signals along their axons to a specific region in the moth's brain called the antennal lobe. The antennal lobe is the primary olfactory processing center and is organized into distinct spherical neuropils called glomeruli. All ORNs expressing the same type of receptor project to the same glomerulus. While the specific glomerular map for T. pityocampa has not been fully elucidated, in many moth species, pheromone signals are processed in a specialized, male-specific area of the antennal lobe known as the macroglomerular complex (MGC). It is within these glomeruli that the initial processing of the pheromone signal occurs, involving interactions with local interneurons and projection neurons that then relay the information to higher brain centers, such as the mushroom bodies and the lateral horn, where the final behavioral response is orchestrated.

Ecological Implications and Applied Research of 13z Hexadecen 11 Ynyl Acetate

Role in Intraspecific Communication and Reproductive Isolation

(13Z)-Hexadecen-11-ynyl acetate (B1210297) is the primary, and likely the sole, component of the female-produced sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. pherobase.com This chemical signal is fundamental for the moth's reproductive success, as it mediates the long-distance attraction of males to receptive females, a behavior known as "calling". dntb.gov.ua The high specificity of this pheromone is a crucial mechanism for reproductive isolation, ensuring that mating occurs between individuals of the same species. researchgate.net This specificity is vital in environments where other closely related moth species may be present, as differences in the chemical structure of sex pheromones prevent interspecific mating attempts. researchgate.netresearchgate.net

Research has shown that male T. pityocampa possess specialized receptor cells in their antennae that are finely tuned to detect (13Z)-hexadecen-11-ynyl acetate, triggering the characteristic upwind flight towards the pheromone source. The presence of other compounds, such as the E-isomer of the pheromone, can decrease the attractant activity, highlighting the precision of this chemical communication channel. researchgate.net This highly specific signal-receptor system is a classic example of co-evolution and is fundamental to maintaining the genetic integrity of the species.

Population Dynamics and Dispersal Patterns of Pheromone-Responding Species

The potent attractive nature of (13Z)-hexadecen-11-ynyl acetate has made it an invaluable tool for studying the population dynamics and dispersal patterns of T. pityocampa. Pheromone-baited traps are widely used to monitor the presence, abundance, and flight periods of adult male moths. dntb.gov.uabioone.org The number of males captured in these traps has been shown to have a significant positive correlation with the number of larval nests in the subsequent generation, providing a reliable indicator of infestation levels. eppo.int

By deploying a network of pheromone traps across a landscape, researchers can track the spatial and temporal distribution of T. pityocampa populations. This data is crucial for understanding the moth's dispersal capabilities, with studies indicating that males can fly several kilometers. nih.gov Such information is particularly important in the context of climate change, which has been linked to the northward expansion of the pine processionary moth's geographic range. nih.govmdpi.com Monitoring with pheromone traps allows for the early detection of the pest in new areas, facilitating timely management interventions.

Interception and Disruption of Chemical Communication Networks

While sex pheromones can sometimes be exploited by predators or parasitoids as kairomones to locate their hosts, there is currently limited specific evidence in the scientific literature of other organisms intercepting the (13Z)-hexadecen-11-ynyl acetate signal of Thaumetopoea pityocampa. The high specificity of this pheromone, which serves to isolate T. pityocampa reproductively from other species, may also limit its recognition by unintended receivers. The primary disruption of this chemical communication network comes from anthropogenic applications, specifically through mating disruption techniques.

Integration into Integrated Pest Management (IPM) Strategies

The unique properties of (13Z)-hexadecen-11-ynyl acetate have led to its successful integration into Integrated Pest Management (IPM) programs for the pine processionary moth. These strategies are particularly valuable in urban and recreational areas where the use of conventional insecticides is restricted. researchgate.netresearchgate.net

Monitoring and Detection of Pest Populations

As previously mentioned, pheromone traps baited with (13Z)-hexadecen-11-ynyl acetate are a cornerstone of T. pityocampa monitoring programs. dntb.gov.uapurdue.edu These traps allow for:

Early detection: Identifying the presence of the pest at low population densities.

Population density estimation: The number of captured moths provides an index of the local population size. bioone.orgeppo.int

Timing of interventions: Pinpointing the start and peak of the adult flight period to optimize the timing of control measures. bioone.org

The data gathered from monitoring helps to make informed decisions about the need for and the scale of management interventions, moving away from calendar-based treatments to a more targeted and environmentally conscious approach.

Mating Disruption as a Control Strategy

Mating disruption is a powerful, non-toxic control method that involves permeating the atmosphere with a high concentration of synthetic pheromone. witasek.com This inundation of the environment with (13Z)-hexadecen-11-ynyl acetate disrupts the chemical communication between male and female moths through several proposed mechanisms:

Competitive attraction/False-trail following: The numerous synthetic pheromone sources create false trails that males follow, reducing the probability of them locating a calling female. witasek.com

Sensory adaptation/habituation: Prolonged exposure to high concentrations of the pheromone can cause the male's sensory organs to become less sensitive, rendering them unable to detect the fainter plumes from actual females. witasek.com

Camouflage of natural pheromone plumes: The high background concentration of the synthetic pheromone can mask the natural plumes emitted by females, making them undetectable to males.

Field trials have demonstrated the efficacy of mating disruption in controlling T. pityocampa populations. These studies consistently show a significant reduction in the number of male moths captured in treated areas compared to control plots, which translates to a lower number of winter nests in the following season. researchgate.netresearchgate.netwitasek.com

Below are interactive tables summarizing the results of mating disruption trials in different locations.

Table 1: Efficacy of Mating Disruption on Thaumetopoea pityocampa - Male Moth Captures

| Location | Year | Total Males Captured (Control) | Total Males Captured (Mating Disruption) | Percentage Reduction |

| Petacciato, Italy | 2015 | 353 | 49 | 86.1% |

| Petacciato, Italy | 2016 | 400 | 35 | 91.3% |

| Goritsa Hill, Greece | 2015 | Not specified | Not specified | - |

| Goritsa Hill, Greece | 2016 | Not specified | Not specified | - |

| IAS, Greece | 2015 | 1446 | 272 | 81.2% |

| IAS, Greece | 2016 | 1515 | 53 | 96.5% |

Data sourced from studies conducted between 2015 and 2016. researchgate.netwitasek.com

Table 2: Efficacy of Mating Disruption on Thaumetopoea pityocampa - Winter Nest Counts

| Location | Year | Total Winter Nests (Control) | Total Winter Nests (Mating Disruption) | Percentage Reduction |

| Petacciato, Italy | 2016 | 21 | 3 | 85.7% |

| Petacciato, Italy | 2017 | 12 | 1 | 91.7% |

| All Sites Pooled | 2015-2017 | 147 | 13 | 91.2% |

Data sourced from studies conducted between 2016 and 2017. nih.govwitasek.com

Impact on Forest Ecosystem Health and Management

The use of (13Z)-hexadecen-11-ynyl acetate for monitoring and controlling the pine processionary moth has significant positive impacts on forest ecosystem health and management. T. pityocampa is a major defoliator of pine and cedar trees, and severe infestations can lead to reduced tree growth, increased susceptibility to other pests and diseases, and in some cases, tree mortality. nih.govmdpi.com The urticating hairs of the larvae also pose a public health risk to humans and animals. researchgate.net

By providing an effective and environmentally benign method of control, (13Z)-hexadecen-11-ynyl acetate helps to:

Reduce defoliation: Protecting the photosynthetic capacity of trees and maintaining their vigor.

Preserve biodiversity: By avoiding the use of broad-spectrum insecticides, the negative impacts on non-target organisms, including beneficial insects, are minimized. researchgate.net

Enhance recreational value: Reducing the health risks associated with the urticating larvae in public parks and forests. researchgate.netresearchgate.net

The integration of pheromone-based strategies into forest management plans represents a shift towards more sustainable and ecologically sound pest control. It allows for the targeted management of a key forest pest while minimizing disruption to the broader ecosystem.

Regulatory Status and Environmental Considerations as a Biopesticide/Semiochemical

The regulation of semiochemicals like 13Z-Hexadecen-11-ynyl acetate within the European Union is multifaceted, falling primarily under two key pieces of legislation: Regulation (EC) No 1107/2009 for plant protection products and Regulation (EU) No 528/2012 for biocidal products. europa.eu The EU employs a risk-based approach for the approval of biological substances, which are not considered inherently harmless despite their natural origins. agribusinessglobal.com This framework acknowledges the specific properties of semiochemicals, which are often target-specific, effective at very low concentrations, and can dissipate rapidly in the environment. europa.eu Consequently, specific guidance has been developed to streamline the approval process for these compounds, particularly those deemed to pose a low risk to human health and the environment. europa.euibma-global.org

Historical Regulatory Approvals and Revisions (e.g., EU Regulations)

The regulatory history of this compound in the European Union is marked by approvals under different frameworks, reflecting its use both as a biocidal attractant and a plant protection product.

Most recently, the compound was approved as an active substance for use in biocidal products. europa.eutuv.com Specifically, under Commission Implementing Regulation (EU) 2023/1079, it was approved for "product-type 19," which encompasses repellents and attractants. europa.eutuv.com The application for this approval was first submitted on March 13, 2018, and following an evaluation by the competent authority of France and an opinion from the European Chemicals Agency (ECHA), the approval was granted on June 1, 2023, with an expiry date of May 31, 2033. europa.eutuv.com

The substance is also approved under Regulation (EC) No 1107/2009, which governs the use of plant protection products. herts.ac.uk The dossier for this was managed by Italy and France, and the approval is set to expire on August 30, 2037. herts.ac.uk However, this exists alongside a Commission Implementing Regulation (EU) 2016/638, which withdrew the approval of the active substance in 2016. legislation.gov.uk Further complicating its status as a plant protection product, Commission Regulation (EU) 2024/352 was enacted to lower the maximum residue levels (MRLs) for (Z)-13-hexadecen-11-yn-1-yl acetate to the limit of determination (0.01 mg/kg) on all products, citing that the substance is no longer permitted for use in the EU for these applications. agrinfo.eu This change is set to apply from August 12, 2024. agrinfo.eu These differing statuses suggest a regulatory distinction between its use in contained systems like traps (biocide) versus direct application on crops (plant protection product).

In Great Britain, the substance is not approved under the Control of Pesticides Regulations (COPR) and lacks approval for use as a plant protection agent. herts.ac.uk

The table below provides a summary of the key regulatory decisions in the European Union.

| Regulation/Decision | Jurisdiction | Regulatory Body/Framework | Decision Summary | Effective/Expiry Date |

| Commission Implementing Regulation (EU) 2023/1079 | EU | Biocidal Products Regulation (EU) No 528/2012 | Approved as an active substance for use in biocidal products (product-type 19: Repellents and attractants). europa.eutuv.com | Approved: June 1, 2023Expires: May 31, 2033 tuv.com |

| Regulation (EC) No 1107/2009 | EU | Plant Protection Products Regulation | Listed as an approved active substance. herts.ac.uk | Expires: August 30, 2037 herts.ac.uk |

| Commission Regulation (EU) 2024/352 | EU | Plant Protection Products Regulation (EC) No 396/2005 | Reduced Maximum Residue Levels (MRLs) to the limit of determination (0.01 mg/kg) as it is no longer permitted for this use. agrinfo.eu | Applies from: August 12, 2024 agrinfo.eu |

| Commission Implementing Regulation (EU) 2016/638 | EU | Plant Protection Products Regulation (EC) No 1107/2009 | Withdrew the approval of the active substance. legislation.gov.uk | Effective: 2016 |

| Control of Pesticides Regulations (COPR) | Great Britain | Health and Safety Executive (HSE) | Not approved. herts.ac.uk | Not Applicable |

Environmental Risk Assessment Frameworks for Semiochemicals

The environmental risk assessment for semiochemicals in the EU is guided by the principle of proportionality, acknowledging their unique mode of action and generally favorable environmental profile compared to conventional pesticides. ibma-global.org The framework is primarily laid out in Regulation (EC) No 1107/2009 and further detailed in specific guidance documents, such as SANTE/12815/2014. europa.euibma-global.orghse.gov.uk

A central tenet of the assessment is the comparison between the environmental exposure resulting from the product's use and the naturally occurring background levels of the semiochemical. ctgb.nl If the exposure from the product is similar to (within one order of magnitude) or lower than natural levels, and the release is solely through the vapor phase (e.g., from retrievable dispensers), the environmental risk assessment may be concluded without requiring an extensive dataset. ibma-global.org This is because such uses are considered to pose a low potential risk to the environment.

However, if these conditions are not met, a more comprehensive risk assessment is necessary. ctgb.nl This involves a full evaluation of the substance's fate and behavior in the environment and its potential effects on non-target organisms. ctgb.nl The data requirements are laid down in Regulation (EU) No 283/2013. ctgb.nl For certain groups of semiochemicals, like Straight Chain Lepidopteran Pheromones (SCLPs), data waivers for environmental fate and ecotoxicology may be justified based on the existing body of scientific evidence for this class of compounds.

The EU framework facilitates the approval of semiochemicals that qualify as "low-risk active substances." These substances benefit from a faster evaluation timeline (120 days versus 12 months for conventional pesticides) and a longer approval period (15 years instead of 10). To be considered low-risk, a semiochemical must meet specific criteria, and a reduced data package, often relying on published literature and scientific reasoning, may be submitted for evaluation. ibma-global.org

The key factors considered in the environmental risk assessment frameworks for semiochemicals are outlined in the table below.

| Assessment Factor | Description | Regulatory Implication |

| Mode of Action | Semiochemicals modify the behavior of target species rather than causing direct toxicity. | Considered inherently less risky than conventional pesticides. |

| Application Method | Use in dispensers (vapor release) vs. sprays (contact and deposition). ctgb.nl | Vapor-only release from dispensers is considered lower risk and may require less data. ibma-global.org |

| Exposure vs. Natural Levels | Comparison of the concentration of the semiochemical from the product with its natural background concentration. ctgb.nl | If product exposure is similar to or less than natural levels, the risk is often considered acceptable, and further testing may be waived. ctgb.nl |

| Target Specificity | Pheromones are generally highly specific to the target insect species. epa.gov | Reduces the risk to non-target organisms. |

| Environmental Fate | Volatility and degradation rate in the environment. europa.eu | Rapid dissipation and degradation lower the potential for long-term environmental contamination. |

| Low-Risk Criteria | Fulfillment of criteria defined in Annex II of Regulation 1107/2009. | Allows for an accelerated registration process and reduced data submission requirements. ibma-global.org |

Advanced Analytical Techniques for 13z Hexadecen 11 Ynyl Acetate Research

Chromatographic Separations for Isomer Resolution

The biological activity of pheromones is often highly dependent on their stereochemistry. The presence of even small amounts of geometric or positional isomers can significantly reduce or inhibit the response of the target insect. Therefore, high-performance chromatographic techniques capable of separating these isomers are fundamental in pheromone research.

High-Resolution Gas Chromatography (HRGC) is the cornerstone for separating volatile compounds like 13Z-Hexadecen-11-ynyl acetate (B1210297) from complex mixtures and its isomers. The technique utilizes long capillary columns with specialized stationary phases to achieve superior separation efficiency.

Detailed Research Findings: In the analysis of pheromone components, non-polar or mid-polarity columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or RTX-5), are commonly employed. nih.govresearchgate.net These columns effectively separate long-chain acetates based on differences in their boiling points and structure, including the geometric configuration of double bonds. For instance, the analysis of synthetic 13Z-Hexadecen-11-ynyl acetate by GC has been used to confirm its isomeric purity, which can exceed 98-99%. researchgate.netresearchgate.net The separation is critical as the corresponding (11E, 13Z)- and (11E, 13E)-isomers may also be present in synthetic preparations and could interfere with biological activity. researchgate.net

Table 6.1: Typical HRGC Columns for Pheromone Analysis

| Column Type | Stationary Phase | Application in Pheromone Analysis |

|---|---|---|

| RTX-5 | 5% Diphenyl / 95% Dimethyl Polysiloxane | Separation of isomers in pheromone gland extracts and synthetic standards. nih.gov |

Spectroscopic Characterization for Structural Elucidation

Once a compound of interest is isolated, spectroscopic methods are employed to definitively determine its chemical structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two most powerful techniques for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H-NMR reveals the number and environment of hydrogen atoms, while ¹³C-NMR provides similar information for carbon atoms.

Detailed Research Findings: The structural confirmation of synthetic this compound is routinely achieved by comparing its NMR data with previously reported values. researchgate.net The ¹H-NMR spectrum would show characteristic signals for the protons of the acetate methyl group, the methylene (B1212753) groups adjacent to the ester oxygen and the triple bond, and the crucial vinyl protons of the Z-configured double bond. The coupling constant between these vinyl protons is indicative of the (Z)-geometry. The ¹³C-NMR spectrum confirms the presence of 18 carbon atoms, with distinct chemical shifts for the carbonyl carbon of the acetate, the sp-hybridized carbons of the alkyne, and the sp²-hybridized carbons of the alkene. nih.govresearchgate.net

Table 6.2: Predicted Key NMR Signals for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | CH₃-COO | ~2.0 | Confirms acetate functional group |

| ¹H | -CH=CH- | ~5.4 - 6.2 | Signals and coupling constants confirm double bond and (Z)-stereochemistry |

| ¹³C | C=O | ~171 | Confirms carbonyl carbon of the acetate |

Mass spectrometry is used to determine the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. When analyzing pheromones, MS can confirm the elemental composition and identify key structural motifs.

Detailed Research Findings: For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming its molecular formula of C₁₈H₃₀O₂. researchgate.net The electron ionization (EI) mass spectrum typically does not show a strong molecular ion peak (m/z 278) due to fragmentation. A common fragment corresponds to the loss of acetic acid (60 mass units) from the parent molecule. Other observed fragments provide further structural evidence. researchgate.net

Table 6.3: Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₈H₃₀O₂ | Determined from HRMS. nih.gov |

| Molecular Weight | 278.43 g/mol | Confirms the mass of the molecule. nih.govcymitquimica.com |

| HRMS Data (M+H)⁺ | Calculated: 279.2319; Found: 279.2318 | Provides exact mass confirmation of the protonated molecule. researchgate.net |

Coupled Analytical Methodologies (e.g., GC-MS, GC-EAD)

The combination of chromatography with spectroscopic or biological detectors creates powerful hyphenated techniques that are indispensable in modern pheromone research.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique couples the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they are directly introduced into the mass spectrometer, allowing for the identification of each separated compound in a complex mixture, such as a raw pheromone gland extract. nih.govnih.gov It is also the standard method for assessing the purity and confirming the identity of synthetic pheromone batches. mdpi.comresearchgate.net

GC-EAD (Gas Chromatography-Electroantennographic Detection): GC-EAD is a highly sensitive and specific technique used to identify which compounds in a mixture are biologically active. nih.gov The effluent from the GC column is split between a standard detector (like a Flame Ionization Detector, FID) and a preparation consisting of an excised insect antenna. researchgate.netlu.se When a compound that the antenna can detect elutes from the column, it generates a nerve impulse, which is recorded as a signal. This allows researchers to pinpoint the exact compounds in a gland extract that function as pheromones, even if they are present in quantities too small to be detected by MS. researchgate.netnih.gov

Microanalytical Approaches for Trace Level Detection

Pheromones are often produced by insects in picogram or nanogram quantities, requiring extremely sensitive analytical methods for their detection and identification from natural sources.

The primary microanalytical tool in this field is GC-EAD, which leverages the insect antenna as an exceptionally sensitive biological detector, capable of responding to mere molecules of the active compound. researchgate.net Beyond identification in biological matrices, trace-level detection is also relevant for regulatory purposes. For example, the European Commission has set the maximum residue level (MRL) for (Z)-13-hexadecen-11-yn-1-yl acetate at the limit of determination (LOD) of 0.01 mg/kg on all agricultural products, reflecting the capability of modern analytical methods to detect minute residual amounts. agrinfo.eu This underscores the importance of developing and validating robust trace-level detection protocols for monitoring and control.

Future Directions and Emerging Research Avenues for 13z Hexadecen 11 Ynyl Acetate Studies

Development of Next-Generation Synthetic Methodologies

The chemical synthesis of 13Z-hexadecen-11-ynyl acetate (B1210297), while established, is an area ripe for innovation. Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. This includes the exploration of novel catalytic systems, such as metathesis reactions, to construct the carbon-carbon double and triple bonds with high stereoselectivity. Furthermore, the principles of green chemistry are expected to be increasingly integrated, emphasizing the use of renewable starting materials, minimizing waste generation, and employing less hazardous reagents and solvents.

Another promising direction is the development of biotechnological production methods. earlham.ac.ukera-learn.eu This could involve engineering microorganisms or plants to produce the pheromone or its key precursors, offering a potentially sustainable and scalable alternative to traditional chemical synthesis. earlham.ac.ukera-learn.eu Such bio-based manufacturing platforms could significantly reduce the environmental impact and production costs associated with pheromone synthesis. era-learn.eu

Genomic and Proteomic Studies of Pheromone Biosynthesis and Reception

Unraveling the genetic and molecular underpinnings of how insects produce and detect 13Z-hexadecen-11-ynyl acetate is a key frontier in pheromone research. Advances in genomics and proteomics will enable a deeper dive into the biosynthetic pathways within the pheromone glands of lepidopteran species.

Key Research Areas:

Gene Identification and Characterization: Identifying and functionally characterizing the specific genes that encode the enzymes responsible for the unique structural features of this compound, such as the Z-configured double bond and the ynyne moiety. This includes studying desaturases, reductases, and acetyltransferases. nih.govlu.se

Regulatory Mechanisms: Investigating the regulatory networks that control the timing and quantity of pheromone production, including the role of neuropeptides like Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govwikipedia.org

Receptor Evolution: Studying the evolution of olfactory receptors (ORs) in male antennae that are specifically tuned to this compound. This includes understanding how receptor specificity has evolved to ensure species-specific mate recognition. elifesciences.org

Recent studies have already begun to shed light on the diversity of genes involved in pheromone biosynthesis and the potential for differential gene gain and loss to drive the evolution of new pheromone blends. usda.gov The application of techniques like RNA interference (RNAi) and CRISPR/Cas9 gene editing will be instrumental in validating the function of candidate genes. lu.se

Exploration of Minor Components and Pheromone Blends

While this compound is often a major component of a species' sex pheromone, it rarely acts in isolation. The behavioral response of male moths is typically triggered by a precise blend of compounds, where minor components can play a crucial role in enhancing attractiveness or ensuring species specificity. oup.comnih.gov

Future research will focus on:

Comprehensive Blend Analysis: Utilizing advanced analytical techniques, such as coupled gas chromatography-electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS), to identify and quantify all components of the natural pheromone blend, including those present in trace amounts.

Synergistic and Antagonistic Effects: Conducting detailed behavioral assays to elucidate the specific roles of minor components. Some may act as synergists, increasing the attractiveness of the major component, while others may be antagonists, inhibiting attraction and thus maintaining reproductive isolation between closely related species. oup.commdpi.com

Evolution of Blend Ratios: Investigating the evolutionary pressures that shape the specific ratios of pheromone components in different species and populations.

Understanding the complete pheromone blend is critical for developing highly effective and species-specific lures for pest monitoring and control.

Computational Chemistry and Molecular Modeling of Pheromone-Receptor Interactions

The advent of powerful computational tools offers an exciting avenue to explore the interactions between this compound and its corresponding olfactory receptor at a molecular level. nih.gov

Applications of Computational Approaches:

Receptor Modeling: Building three-dimensional models of pheromone receptors to visualize the binding pocket and identify key amino acid residues involved in ligand recognition. nih.gov

Docking Simulations: Performing molecular docking studies to predict the binding affinity and orientation of this compound and related compounds within the receptor's binding site. nih.gov

Understanding Specificity: Using computational methods to understand the structural basis of receptor specificity and how subtle changes in the pheromone molecule or the receptor can impact binding.

These in silico approaches, when combined with experimental data from functional assays, can accelerate the process of identifying and optimizing pheromone antagonists or agonists for pest management applications. nih.govnih.gov

Sustainable Management Strategies Utilizing Pheromone Technology

The primary application of research into this compound is the development of sustainable pest management strategies. earlham.ac.uk Pheromone-based tactics offer an environmentally friendly alternative to broad-spectrum insecticides, as they are species-specific, non-toxic to non-target organisms, and leave no harmful residues on crops. earlham.ac.ukbasf.com

Future research in this area will focus on:

Mating Disruption: Optimizing the use of synthetic this compound in mating disruption formulations. This involves releasing a "cloud" of the pheromone into the crop, which confuses male moths and prevents them from locating females, thereby reducing mating and subsequent larval infestations. basf.com

Mass Trapping: Designing more effective and efficient mass trapping systems that use the pheromone as a lure to capture large numbers of male moths.

"Push-Pull" Strategies: Integrating pheromones into more complex "push-pull" strategies, which involve using repellent "push" plants to drive pests away from the main crop and attractive "pull" traps or plants baited with pheromones to lure them away. nih.gov

Biodegradable Dispensers: Developing novel dispenser technologies, such as biodegradable and hydro-degradable materials, to improve the longevity and sustainability of pheromone release in the field. openaccessgovernment.org

The overarching goal is to integrate pheromone-based tools into Integrated Pest Management (IPM) programs to reduce reliance on conventional pesticides and promote more ecologically sound agricultural practices. basf.comopenaccessgovernment.org

Cross-Disciplinary Research Bridging Chemistry, Biology, and Ecology

The future of this compound research lies in a highly integrated, cross-disciplinary approach. nih.govtaylorfrancis.com Addressing the complex questions surrounding this molecule requires collaboration between chemists, biologists, ecologists, and agricultural scientists.

| Discipline | Contribution to Research on this compound |

| Chemistry | Development of novel synthetic methods, analysis of pheromone blends, and computational modeling. |

| Molecular Biology | Identification and characterization of genes and proteins involved in biosynthesis and reception. |

| Neurobiology | Elucidation of the neural pathways from pheromone detection to behavioral response. |

| Ecology | Understanding the role of the pheromone in population dynamics, community interactions, and evolution. uni-tuebingen.de |

| Agricultural Science | Translation of basic research findings into practical and sustainable pest management strategies. nih.gov |

This synergistic approach will not only accelerate the pace of discovery but also ensure that the knowledge gained is effectively applied to solve real-world challenges in agriculture and environmental conservation.

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing 13Z-Hexadecen-11-ynyl acetate, and what parameters critically influence reaction yields?

- Methodological Answer : Synthesis typically involves catalytic acetylene coupling or esterification under anhydrous conditions. Key parameters include:

- Catalyst selection : Transition metals (e.g., palladium) for stereochemical control in Z-configuration .

- Temperature : Maintained between 60–80°C to prevent isomerization of the double/triple bond system .

- Solvent system : Use of non-polar solvents (e.g., hexane) to minimize side reactions .

- Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- NMR spectroscopy : - and -NMR identify double/triple bond positions and acetate group integration .

- IR spectroscopy : Confirms ester carbonyl (C=O) stretch at ~1740 cm and alkynyl C≡C stretch at ~2200 cm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHO) and fragmentation patterns .

Q. How can researchers validate the geometric isomerism (Z-configuration) of this compound?

- Methodological Answer :

- Nuclear Overhauser Effect (NOE) NMR : Detect spatial proximity between protons on the double bond to confirm Z-configuration .

- Comparative analysis : Contrast retention times in GC or HPLC with known Z/E standards .

Advanced Research Questions

Q. How can contradictions in reported synthesis yields (e.g., 40–75%) be resolved across studies?

- Methodological Answer : Contradictions often arise from:

- Catalyst purity : Trace oxygen or moisture degrades palladium catalysts, reducing yields .

- Analytical calibration : Use internal standards (e.g., deuterated analogs) in GC-MS to improve quantification accuracy .

- Reaction monitoring : In-situ FTIR tracks intermediate formation to optimize reaction termination timing .

Q. What methodological considerations are critical for detecting this compound in environmental matrices (e.g., stormwater)?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges concentrates trace amounts .

- Detection limits : Optimize GC-MS parameters (e.g., electron impact ionization) for a limit of detection (LOD) <0.1 ppb .

- Matrix interference : Use tandem MS (MS/MS) to distinguish target ions from co-eluting contaminants .

Q. How does thermodynamic stability influence this compound’s behavior in experimental conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (~200°C) for safe handling .

- Solubility studies : Measure partition coefficients (log P) in lipid-water systems to predict environmental persistence .